molecular formula C9H9N5O B6975196 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide

Cat. No.: B6975196
M. Wt: 203.20 g/mol
InChI Key: ILTIKHWKHCQLAF-UHFFFAOYSA-N
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Description

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide is an organic compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide typically involves the formation of the tetrazole ring followed by its attachment to the phenylacetamide moiety. One common method involves the cycloaddition reaction of an azide with a nitrile to form the tetrazole ring. This can be achieved using triethyl orthoformate and sodium azide under reflux conditions . Another approach involves the use of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the cycloaddition reaction, resulting in higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target molecules .

Properties

IUPAC Name

2-[4-(2H-tetrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8(15)5-6-1-3-7(4-2-6)9-11-13-14-12-9/h1-4H,5H2,(H2,10,15)(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTIKHWKHCQLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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